molecular formula C13H19Cl2FN2 B7899693 (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride

(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride

Cat. No.: B7899693
M. Wt: 293.20 g/mol
InChI Key: NOCGYEHSYYSLCX-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is a tertiary amine hydrochloride salt featuring a piperidine ring substituted at the 4-position with a methyl group and a 2-chloro-6-fluorobenzyl moiety. The hydrochloride salt form enhances its stability and aqueous solubility compared to its free base counterpart. This compound has been cataloged as a research chemical, though commercial availability is currently discontinued .

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2.ClH/c1-17(10-5-7-16-8-6-10)9-11-12(14)3-2-4-13(11)15;/h2-4,10,16H,5-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCGYEHSYYSLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)F)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is reacted with a suitable amine to form the benzyl intermediate.

    Piperidine Ring Formation: The benzyl intermediate is then subjected to nucleophilic substitution reactions to introduce the piperidine ring.

    Methylation: The piperidine ring is methylated using methyl iodide or a similar methylating agent.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions on the benzyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it valuable for studying receptor-ligand interactions and signaling pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and fluoro substituents on the benzyl ring can enhance binding affinity and selectivity for these targets. The piperidine ring can interact with hydrophobic pockets in the target protein, stabilizing the compound-protein complex and modulating the activity of the target.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Target Compound: The 2-chloro-6-fluoro-benzyl group introduces steric and electronic effects due to the ortho-chloro and para-fluoro substituents.
  • Analog 2 : 4-((2-Chloro-6-methyl-pyrimidin-4-yl)oxy)-piperidine-1-carboxylic acid tert-butyl ester () substitutes the benzyl group with a pyrimidinyl ring, altering aromaticity and introducing a tert-butyl carbamate group, which may affect solubility and steric bulk.

Modifications on the Piperidine Ring

  • Target Compound : The methyl group at the piperidine 4-position may enhance steric hindrance compared to unsubstituted analogs.
  • Analog 4 : 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride () lacks the methyl substituent on the amine, which could increase basicity and hydrogen-bonding capacity.

Amine Functional Group Variations

  • Target Compound : The tertiary amine (methyl-piperidin-4-yl-amine) may exhibit lower basicity compared to primary or secondary amines, affecting protonation states under physiological conditions.
  • Analog 5 : (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine () replaces the piperidine ring with a pyrimidine scaffold and uses an isopropyl-amine group, which could modulate solubility and steric interactions.

Crystallinity and Hydrogen-Bonding Patterns

The hydrochloride salt form of the target compound likely forms robust crystalline lattices due to ionic interactions and hydrogen bonding between the amine proton and chloride ions. Similar analogs with free amine groups (e.g., 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ol in ) may exhibit weaker crystallinity, as observed in hydrogen-bonding studies of related tertiary amines .

Data Table: Structural Comparison of Key Compounds

Compound Name Aromatic Substituents Piperidine Substituents Amine Type Salt Form
Target Compound 2-Cl, 6-F-benzyl 4-methyl Tertiary Hydrochloride
(2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine 2,6-diCl-benzyl 2-methyl Secondary Hydrochloride
[1-(2-Cl-6-F-benzyl)-piperidin-3-yl]-methyl-amine 2-Cl, 6-F-benzyl 3-methyl Tertiary Hydrochloride
(4-Cl-5-Me-pyrimidin-2-yl)-isopropyl-amine 4-Cl, 5-Me-pyrimidinyl N/A Primary (isopropyl) Free base

Biological Activity

(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is a synthetic compound that has attracted attention in various fields, particularly in medicinal chemistry and pharmacology. This compound features a piperidine ring with a benzyl group that includes chloro and fluoro substituents, enhancing its solubility and biological activity. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16ClFN2HCl\text{C}_{13}\text{H}_{16}\text{ClF}\text{N}_2\cdot \text{HCl}

Key Features:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Benzyl Group: A phenyl ring attached to a methylene (-CH2-) group.
  • Substituents: The presence of chlorine (Cl) and fluorine (F) enhances the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The chloro and fluoro groups on the benzyl ring are believed to enhance binding affinity, while the piperidine ring allows for interactions with hydrophobic regions in target proteins. This structural configuration facilitates modulation of receptor activity, potentially influencing various signaling pathways.

Antiviral Activity

Research has indicated that compounds with similar structural features exhibit significant antiviral properties, particularly against HIV. For instance, studies on related compounds demonstrate that the 2-chloro-6-fluorobenzyl moiety contributes to potent inhibitory effects against HIV reverse transcriptase. In assays, these compounds showed remarkable activity at picomolar concentrations against wild-type HIV strains and clinically relevant mutants .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Its structural analogs have demonstrated effectiveness against various bacterial strains, suggesting that modifications in the piperidine or benzyl groups can enhance antimicrobial efficacy. This is particularly relevant in the context of developing new antibiotics amid rising resistance rates .

Study 1: HIV Inhibition

A comparative study assessed the effects of 2-chloro-6-fluorobenzyl derivatives on HIV-infected cells. The results indicated that these derivatives exhibited high potency against both wild-type and resistant strains of HIV. The mechanism involved competitive inhibition of reverse transcriptase, leading to reduced viral replication rates .

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound displayed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amPiperidine + Cl/F substituentsHigh antiviral and antimicrobial activity
(2-Chloro-6-fluorobenzyl)-hydrazine hydrochlorideSimilar benzyl structureModerate antiviral activity
2-Chloro-6-fluorobenzyl chlorideLacks piperidineLower biological activity

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